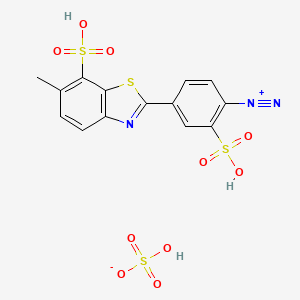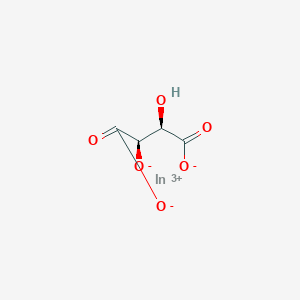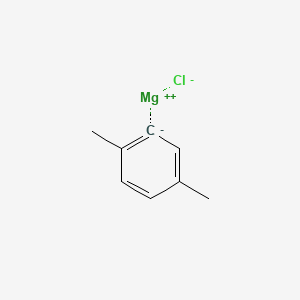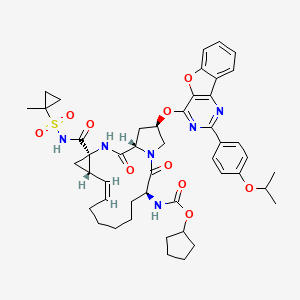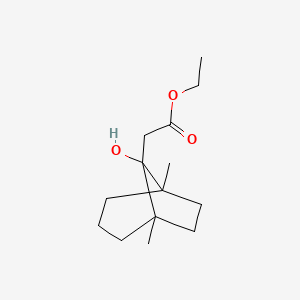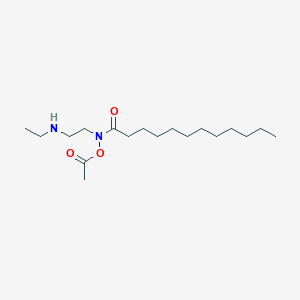![molecular formula C10H22O6Si B12668050 [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane CAS No. 50650-15-2](/img/structure/B12668050.png)
[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane: is a chemical compound with the molecular formula C₁₀H₂₂O₆Si. It is a silane coupling agent that is often used in various industrial applications due to its ability to enhance the bonding between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3-dioxolane in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Cross-linked siloxane networks.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds enhance the adhesion between different materials by forming a stable and durable interface .
Comparison with Similar Compounds
- [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane
- [3-(Methacryloyloxy)propyl]trimethoxysilane
Comparison:
- [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane is unique due to its ability to form stable dioxolane rings, which can enhance the flexibility and durability of the materials it is used with .
- [3-(2,3-Epoxypropoxy)propyl]trimethoxysilane is often used for its epoxy functionality, which provides strong adhesion and chemical resistance .
- [3-(Methacryloyloxy)propyl]trimethoxysilane is commonly used in applications requiring UV-curable coatings due to its methacrylate group .
Properties
CAS No. |
50650-15-2 |
|---|---|
Molecular Formula |
C10H22O6Si |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
3-(1,3-dioxolan-4-ylmethoxy)propyl-trimethoxysilane |
InChI |
InChI=1S/C10H22O6Si/c1-11-17(12-2,13-3)6-4-5-14-7-10-8-15-9-16-10/h10H,4-9H2,1-3H3 |
InChI Key |
GDMORJPWOKEOJP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1COCO1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


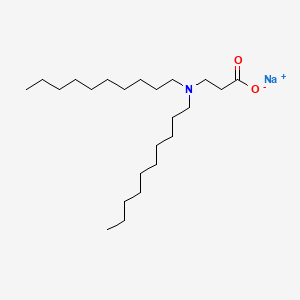
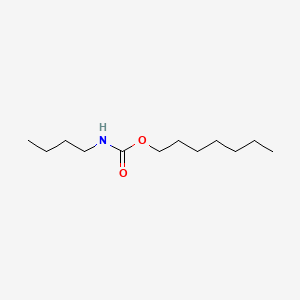
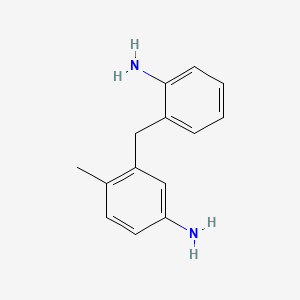

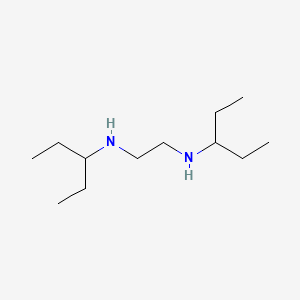
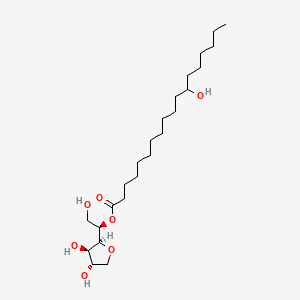
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
